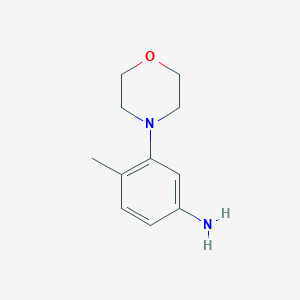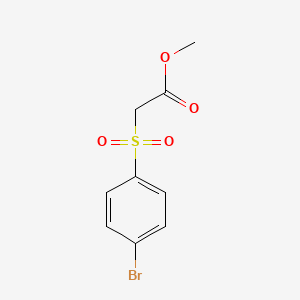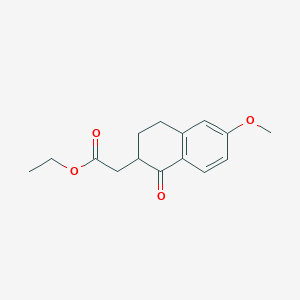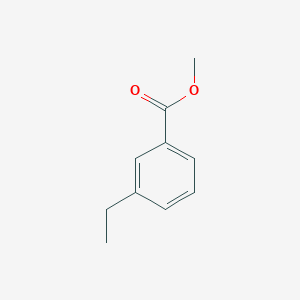
Bis(2-diphenylphosphino)ethyl ether
描述
Bis(2-diphenylphosphino)ethyl ether: is an organophosphorus compound widely used as a ligand in coordination chemistry. It is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes. The compound has the chemical formula C28H28OP2 and is characterized by its two diphenylphosphino groups attached to an ethyl ether backbone .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-diphenylphosphino)ethyl ether typically involves the reaction of chlorodiphenylphosphine with 2-(2-hydroxyethoxy)ethanol . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. This includes the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions: Bis(2-diphenylphosphino)ethyl ether undergoes various types of reactions, including:
Coordination Reactions: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Participates in substitution reactions where the phosphine groups can be replaced by other ligands.
Common Reagents and Conditions:
Coordination Reactions: Typically carried out in solvents like toluene or THF at room temperature or slightly elevated temperatures.
Oxidation: Often involves oxidizing agents such as hydrogen peroxide or molecular oxygen .
Substitution: Requires the presence of suitable nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Coordination Complexes: Various metal-phosphine complexes used in catalysis.
Phosphine Oxides: Resulting from oxidation reactions.
Substituted Phosphines: Formed through substitution reactions.
科学研究应用
Bis(2-diphenylphosphino)ethyl ether is extensively used in scientific research due to its versatility and effectiveness as a ligand. Some of its applications include:
Catalysis: Used in homogeneous catalysis for reactions such as hydroformylation , hydrogenation , and cross-coupling .
Material Science: Employed in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers .
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the design of metal-based drugs.
Biological Studies: Used to study the interaction of metal complexes with biological molecules.
作用机制
The mechanism of action of Bis(2-diphenylphosphino)ethyl ether primarily involves its role as a ligand in forming coordination complexes. The compound’s phosphine groups donate electron density to the metal center, stabilizing the complex and facilitating various catalytic processes. The ethyl ether backbone provides flexibility, allowing the ligand to adopt different conformations and optimize its interaction with the metal .
相似化合物的比较
Bis(2-diphenylphosphino)ethyl ether can be compared with other similar compounds such as:
Bis(diphenylphosphino)methane (dppm): Similar in structure but with a methylene backbone instead of an ethyl ether backbone.
Bis(diphenylphosphino)propane (dppp): Has a propane backbone, offering different steric and electronic properties.
Xantphos: Another diphosphine ligand with a larger bite angle, providing different coordination environments.
Uniqueness: this compound is unique due to its flexible ethyl ether backbone , which allows it to form stable complexes with a wide range of metals. This flexibility makes it particularly valuable in catalytic applications where different coordination geometries are required .
属性
IUPAC Name |
2-(2-diphenylphosphanylethoxy)ethyl-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28OP2/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIKDDQFNOTQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCOCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28OP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[(2-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3142443.png)




